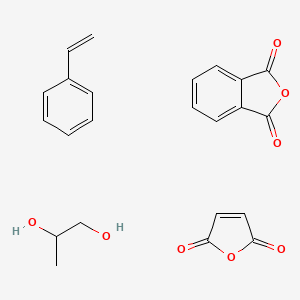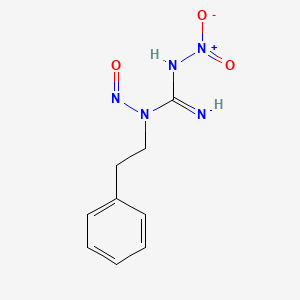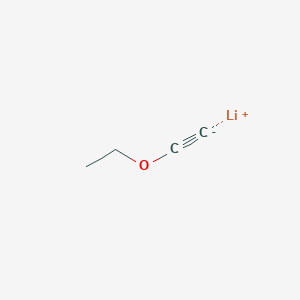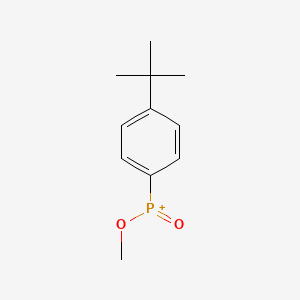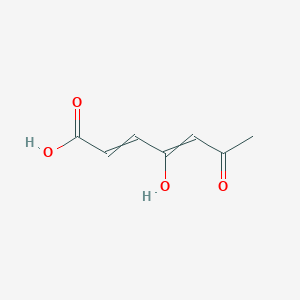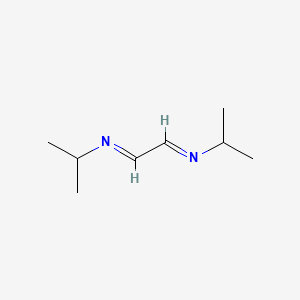
2-Propanamine, N,N'-1,2-ethanediylidenebis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanamine, N,N’-1,2-ethanediylidenebis- is a chemical compound with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.2260 g/mol . It is also known by other names such as Ethanediimine, N,N’-diisopropyl- . This compound is characterized by its unique structure, which includes two isopropylamine groups connected by an ethanediylidenebis linkage.
Preparation Methods
The synthesis of 2-Propanamine, N,N’-1,2-ethanediylidenebis- typically involves the reaction of isopropylamine with diethyl malonate. The resulting product is then treated with sulfuric acid to form the diisopropylamine dicarboxylate. This method is commonly used in laboratory settings for small-scale production. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale operations and higher yields.
Chemical Reactions Analysis
2-Propanamine, N,N’-1,2-ethanediylidenebis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Propanamine, N,N’-1,2-ethanediylidenebis- has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organic compounds.
Biology: The compound acts as an inhibitor of amino acid transporters and a regulator of iron metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanamine, N,N’-1,2-ethanediylidenebis- involves its interaction with specific molecular targets and pathways. As an inhibitor of amino acid transporters, it binds to these transporters and prevents the uptake of amino acids into cells. Additionally, its role as a regulator of iron metabolism involves binding to iron and modulating its availability and utilization within biological systems.
Comparison with Similar Compounds
2-Propanamine, N,N’-1,2-ethanediylidenebis- can be compared with other similar compounds such as:
2-Propanamine:
2-Propaneamine, N,N-diethyl-: This compound has diethyl groups instead of isopropyl groups.
2-Propanamine, N,N’-1,2-ethanediylidenebis(2-methyl-): This variant includes a methyl group in its structure.
The uniqueness of 2-Propanamine, N,N’-1,2-ethanediylidenebis- lies in its specific structure and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
24764-90-7 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N,N'-di(propan-2-yl)ethane-1,2-diimine |
InChI |
InChI=1S/C8H16N2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
InChI Key |
DTJSYSWZBHHPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=CC=NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





